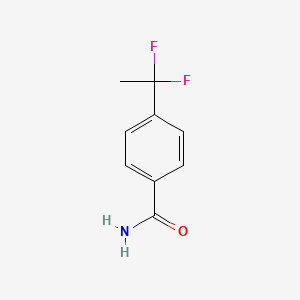
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde
Vue d'ensemble
Description
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyl(dimethyl)silyl-protected ethoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the silyl protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the benzaldehyde moiety .
Industrial Production Methods
the general approach involves large-scale protection reactions followed by purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid.
Reduction: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol.
Deprotection: 3-(2-hydroxyethoxy)benzaldehyde.
Applications De Recherche Scientifique
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates.
Material Science: In the preparation of functionalized materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl protecting group. The silyl group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The compound can participate in nucleophilic addition reactions, where the aldehyde carbonyl carbon acts as an electrophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol
- 3-(2-hydroxyethoxy)benzaldehyde
Uniqueness
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is unique due to the presence of the silyl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its unprotected counterparts .
Propriétés
Numéro CAS |
828242-83-7 |
|---|---|
Formule moléculaire |
C15H24O3Si |
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3 |
Clé InChI |
WSWLGVMHMFJCLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














